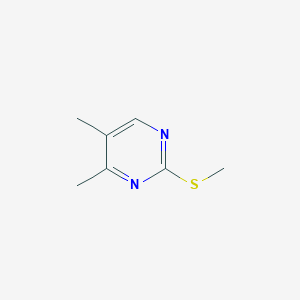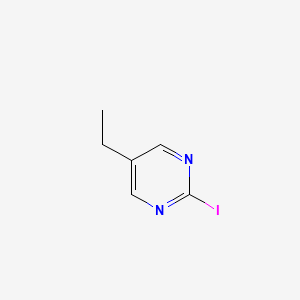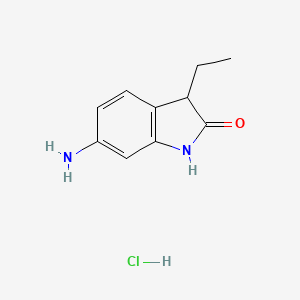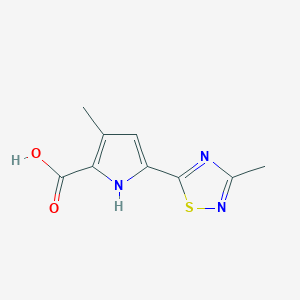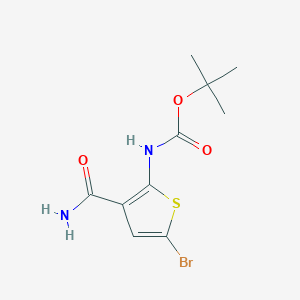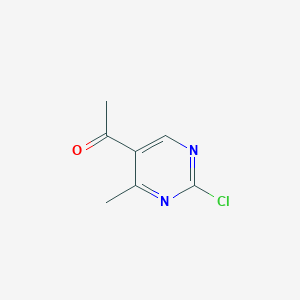
1-(2-Chloro-4-methylpyrimidin-5-YL)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-4-methylpyrimidin-5-YL)ethanone is a chemical compound with the molecular formula C7H7ClN2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a chloro group and a methyl group attached to the pyrimidine ring, along with an ethanone group. It is primarily used in research and industrial applications due to its unique chemical properties .
Méthodes De Préparation
The reaction conditions often require the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can also enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
1-(2-Chloro-4-methylpyrimidin-5-YL)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Condensation Reactions: The compound can participate in condensation reactions with various carbonyl compounds to form larger heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve the modification of the chloro or ethanone groups .
Applications De Recherche Scientifique
1-(2-Chloro-4-methylpyrimidin-5-YL)ethanone has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 1-(2-Chloro-4-methylpyrimidin-5-YL)ethanone exerts its effects is largely dependent on its interactions with specific molecular targets. In biological systems, it may act as an inhibitor or modulator of enzymes or receptors, altering their activity and influencing various biochemical pathways. The presence of the chloro and ethanone groups allows for specific binding interactions with target molecules, which can lead to changes in their function .
Comparaison Avec Des Composés Similaires
1-(2-Chloro-4-methylpyrimidin-5-YL)ethanone can be compared with other similar compounds, such as:
1-(2-Chloro-5-methylpyrimidin-4-yl)ethanone: This compound has a similar structure but with the chloro and methyl groups positioned differently on the pyrimidine ring.
1-(2-Bromo-4-methylpyrimidin-5-yl)ethanone: The substitution of the chloro group with a bromo group can affect the compound’s chemical properties and reactivity, making it suitable for different types of reactions.
1-(2-Chloro-4-methylpyrimidin-5-yl)propanone: The extension of the ethanone group to a propanone group can influence the compound’s physical properties and its interactions with other molecules.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting properties and applications .
Propriétés
IUPAC Name |
1-(2-chloro-4-methylpyrimidin-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-4-6(5(2)11)3-9-7(8)10-4/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSZYYARYDTKFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
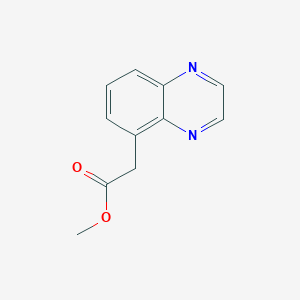
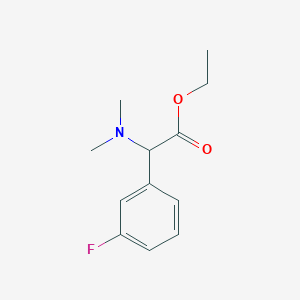
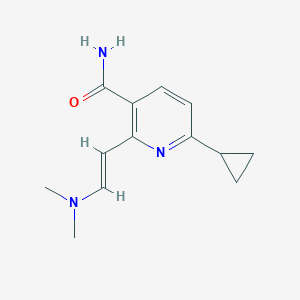
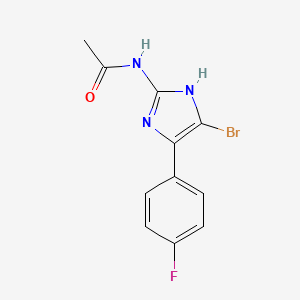
![2-[(1R,2S)-1-amino-2-hydroxypropyl]-5-fluorophenol](/img/structure/B13031603.png)
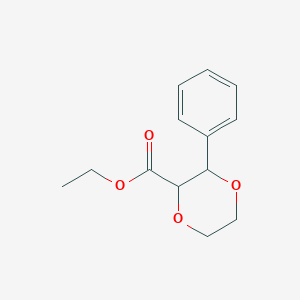
![2-Amino-8-methyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13031609.png)
